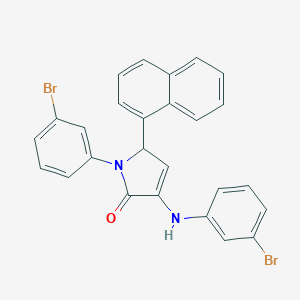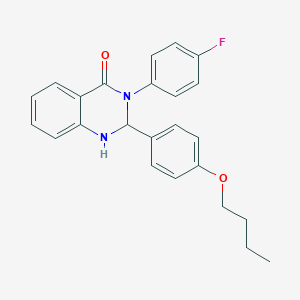
2-(4-BUTOXYPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BUTOXYPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, substituted with a butoxyphenyl group at the 2-position and a fluorophenyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
准备方法
The synthesis of 2-(4-BUTOXYPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate amines.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
化学反应分析
2-(4-BUTOXYPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogenated compounds, acids, and bases.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-BUTOXYPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
2-(4-BUTOXYPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:
2-(4-methoxyphenyl)-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone: Similar structure but with a methoxy group instead of a butoxy group.
2-(4-butoxyphenyl)-3-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C24H23FN2O2 |
|---|---|
分子量 |
390.4g/mol |
IUPAC 名称 |
2-(4-butoxyphenyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H23FN2O2/c1-2-3-16-29-20-14-8-17(9-15-20)23-26-22-7-5-4-6-21(22)24(28)27(23)19-12-10-18(25)11-13-19/h4-15,23,26H,2-3,16H2,1H3 |
InChI 键 |
JQBASMSFULBZRO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B388216.png)
![2-[2-(benzyloxy)-3,5-dichlorobenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B388218.png)
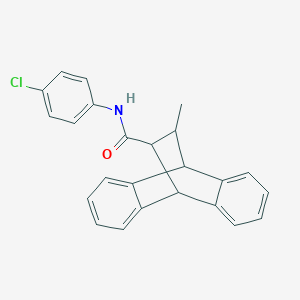
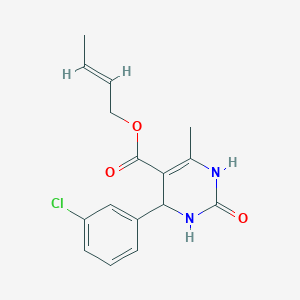
![(2Z)-4-(4-CHLOROPHENYL)-3-PROPYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388221.png)
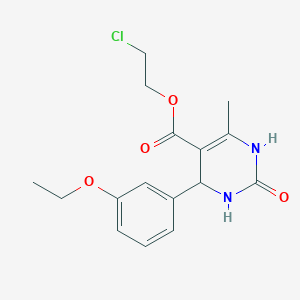
![(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B388225.png)
![(2E)-4-{(2,5-dioxo-1-phenylpyrrolidin-3-yl)[2-(4-methoxyphenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B388226.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388229.png)
![N~1~,N~3~-bis[4-(octyloxy)phenyl]isophthalamide](/img/structure/B388230.png)
![N-[4-(diethylamino)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B388233.png)
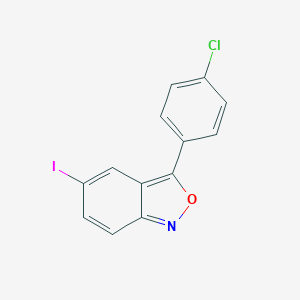
![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388238.png)
